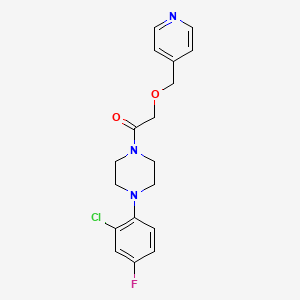

1-(4-(2-Chloro-4-fluorophenyl)piperazin-1-yl)-2-(pyridin-4-ylmethoxy)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cell-penetrating peptides, often referred to as CPPZ, are short peptides that facilitate the cellular intake and uptake of molecules ranging from nanosize particles to small chemical compounds to large fragments of DNA. These peptides are associated with the molecules either through chemical linkage via covalent bonds or through non-covalent interactions. They are used in research and medicine to deliver various molecular cargoes into cells, commonly through endocytosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cell-penetrating peptides can be synthesized using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes deprotection and coupling steps, followed by cleavage from the resin and purification .

Industrial Production Methods

In industrial settings, cell-penetrating peptides are produced using automated peptide synthesizers that allow for high-throughput synthesis. The peptides are then purified using high-performance liquid chromatography and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .

Análisis De Reacciones Químicas

Types of Reactions

Cell-penetrating peptides undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products

The major products formed from these reactions depend on the specific functional groups present in the peptide. For example, oxidation of thiol groups can lead to the formation of disulfide bonds, while reduction of disulfide bonds can yield free thiols .

Aplicaciones Científicas De Investigación

Cell-penetrating peptides have a wide range of applications in scientific research, including:

Chemistry: Used as molecular delivery vehicles to transport various chemical compounds into cells.

Biology: Employed in gene editing and protein delivery to study cellular processes.

Medicine: Utilized in drug delivery systems to enhance the cellular uptake of therapeutic agents.

Industry: Applied in the development of novel biomaterials and nanotechnology

Mecanismo De Acción

Cell-penetrating peptides exert their effects by translocating across the plasma membrane and facilitating the delivery of various molecular cargoes to the cytoplasm or an organelle. The mechanism of translocation can be classified into three main categories:

Direct Penetration: The peptide directly penetrates the cell membrane.

Endocytosis-Mediated Entry: The peptide is internalized through endocytosis.

Translocation Through a Transitory Structure: The peptide forms a temporary structure that allows it to cross the membrane.

Comparación Con Compuestos Similares

Similar Compounds

Antimicrobial Peptides: These peptides also interact with cell membranes but primarily target microbial cells.

Chimeric Peptides: These are hybrid peptides that combine features of different peptide classes.

Synthetic Peptides: These are artificially designed peptides with specific functions

Uniqueness

Cell-penetrating peptides are unique in their ability to translocate across cell membranes without causing permanent damage. This property makes them highly effective as molecular delivery vehicles, distinguishing them from other peptide classes .

Propiedades

Fórmula molecular |

C18H19ClFN3O2 |

|---|---|

Peso molecular |

363.8 g/mol |

Nombre IUPAC |

1-[4-(2-chloro-4-fluorophenyl)piperazin-1-yl]-2-(pyridin-4-ylmethoxy)ethanone |

InChI |

InChI=1S/C18H19ClFN3O2/c19-16-11-15(20)1-2-17(16)22-7-9-23(10-8-22)18(24)13-25-12-14-3-5-21-6-4-14/h1-6,11H,7-10,12-13H2 |

Clave InChI |

XNOMHUDLVRWWLV-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1C2=C(C=C(C=C2)F)Cl)C(=O)COCC3=CC=NC=C3 |

Sinónimos |

1-(4-(2-chloro-4-fluorophenyl)piperazin-1-yl)-2-(pyridin-4-ylmethoxy)ethanone CPPZ cpd |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.